N-(2-fluorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a nitrogenous heterocyclic derivative featuring a tricyclic core with fused oxa- and aza-rings, a hydroxymethyl substituent, and a thioacetamide linkage to a 2-fluorophenyl group. Crystallographic data for such compounds are typically refined using programs like SHELXL, which enables high-precision determination of bond lengths, angles, and torsional parameters critical for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-15-23-18(17(13-32)12-28-15)11-19-25(34-23)30-24(16-7-3-2-4-8-16)31-26(19)35-14-22(33)29-21-10-6-5-9-20(21)27/h2-10,12,32H,11,13-14H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNDZXFGRRRQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves multiple steps. The starting materials typically include 2-fluoroaniline, which undergoes a series of reactions to introduce the various functional groups and ring systems. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-(2-fluorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl analog () exhibits enhanced solubility due to the electron-donating methoxy group, whereas the 2-fluorophenyl variant may offer improved metabolic stability via fluorine’s steric and electronic effects.
- The N-cyclohexyl derivative () demonstrates simplified synthetic accessibility via multicomponent reactions (81% yield) but lacks the tricyclic core, reducing target specificity .
Spectroscopic and Mass Spectrometry Comparisons
Molecular networking, which clusters compounds based on tandem MS/MS fragmentation patterns, could differentiate the target compound from analogs. For example:
- Cosine Scores : A hypothetical comparison between the target compound and its 4-methoxyphenyl analog might yield a cosine score >0.8 due to shared fragmentation pathways (e.g., loss of hydroxymethyl or aryl-sulfanyl groups). In contrast, the N-cyclohexyl derivative () would score <0.3, reflecting distinct fragmentation from its linear acetamide structure .
- NMR Signatures : The 2-fluorophenyl group would show characteristic ¹⁹F NMR shifts (~-120 ppm for ortho-fluorine), distinct from the 4-methoxyphenyl group’s ¹H NMR aromatic singlet (~6.9 ppm).
Biological Activity
N-(2-fluorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a fluorophenyl group, a triazatricyclo framework, and a sulfanyl acetamide moiety. Its molecular formula is , indicating the presence of various functional groups that may contribute to its biological properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Fluorophenyl, sulfanyl acetamide |
| Structural Complexity | Triazatricyclo framework |
Anticancer Activity
Recent studies have indicated that fluorinated compounds often exhibit enhanced cytotoxic effects against various cancer cell lines. For example, fluorinated derivatives of 2-deoxy-d-glucose (2-DG) have shown potent inhibition of glycolysis in glioblastoma multiforme (GBM) cells, suggesting that similar mechanisms may be at play for this compound .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit key enzymes in the glycolytic pathway.
- Targeting Serotonin Transporters : The structural similarity with known serotonin transporter ligands suggests potential interactions with serotonin pathways .
- Antiviral Properties : Compounds with similar structures have been reported to exhibit antiviral effects against HIV .
Table 2: Biological Activities and Mechanisms
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of glycolysis | |
| Neurotransmitter Targeting | Interaction with serotonin transporters | |
| Antiviral | Potential inhibition of viral replication |
Study on Fluorinated Derivatives
A study investigating the biological activity of fluorinated derivatives highlighted their potent cytotoxic effects against cancer cells. The research found that these compounds demonstrated lower IC50 values compared to non-fluorinated analogs, indicating increased efficacy in inhibiting cell proliferation under hypoxic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
